

PP121 confirming experimental results

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Compound Focus: PP121

CAS No.: 1092788-83-4

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PP121 Experimental Data Summary

The table below summarizes **PP121**'s key experimental results and inhibitory profile from recent studies:

Study Model	Key Findings & Efficacy	Molecular Targets & Pathways	Citation
Asthma Mouse Model	Reduced airway hyperresponsiveness, inflammation, and mucus secretion. Effective at 20 mg/kg and 50 mg/kg via daily gavage. [1]	Downregulated VEGF, VEGFR2, MUC5AC, MUC5B, TNF- α , IL-4, IL-5; suppressed MAPK/Akt signaling. [1]	[1]
In Vitro Tracheal Rings	Relaxed pre-contracted mouse tracheal rings. [1]	Blocked L-VDCCs, NSCCs, TRPCs, NCXs, and K ⁺ channels; accelerated calcium mobilization. [1]	[1]
NSCLC (Lung Cancer) Cell Lines & PDXOs	Exerted antitumorigenic effects in patient-derived xenograft organoids (PDXOs) of adenocarcinoma and squamous cell carcinoma. [2]	Downregulated p-Akt, Akt, p-RPS6, and RPS6, indicating inhibition of the PI3K/Akt/mTOR pathway. [2]	[2]
Biochemical Assay (IC50)	Potent inhibition at nanomolar concentrations. [3]	mTOR (10 nM), PDGFR (2 nM), VEGFR2 (12 nM), Src (14 nM), DNA-PK (60 nM). [3]	[3]

Detailed Experimental Protocols

For researchers looking to replicate or understand these studies, here are the methodologies used in the key publications.

Protocol 1: Efficacy in an Asthma Mouse Model [1]

This study established an ovalbumin (OVA)-sensitized asthma model in BALB/c mice.

- **Animal Model:** Male BALB/c mice (6-8 weeks old).
- **Sensitization & Challenge:** Intraperitoneal (IP) injections of OVA on days 0, 7, and 14, followed by intranasal instillation of OVA from day 21 to day 34.
- **Drug Treatment:** **PP121** was administered daily via gavage at 20 mg/kg and 50 mg/kg during the challenge phase. Dexamethasone (3 mg/kg) was used as a positive control.
- **Endpoint Measurements:**
 - **Airway Hyperresponsiveness (AHR):** Measured respiratory system resistance in response to methacholine.
 - **Histological Analysis:** Lung tissues were examined for inflammation and mucus secretion.
 - **Western Blotting:** Analyzed lung tissues for expression levels of inflammatory factors (VEGF, VEGFR2, TNF- α , IL-4, IL-5), mucins (MUC5AC, MUC5B), and phosphorylation of MAPK/Akt pathway components.

Protocol 2: Anti-Tumor Efficacy in NSCLC Models [2]

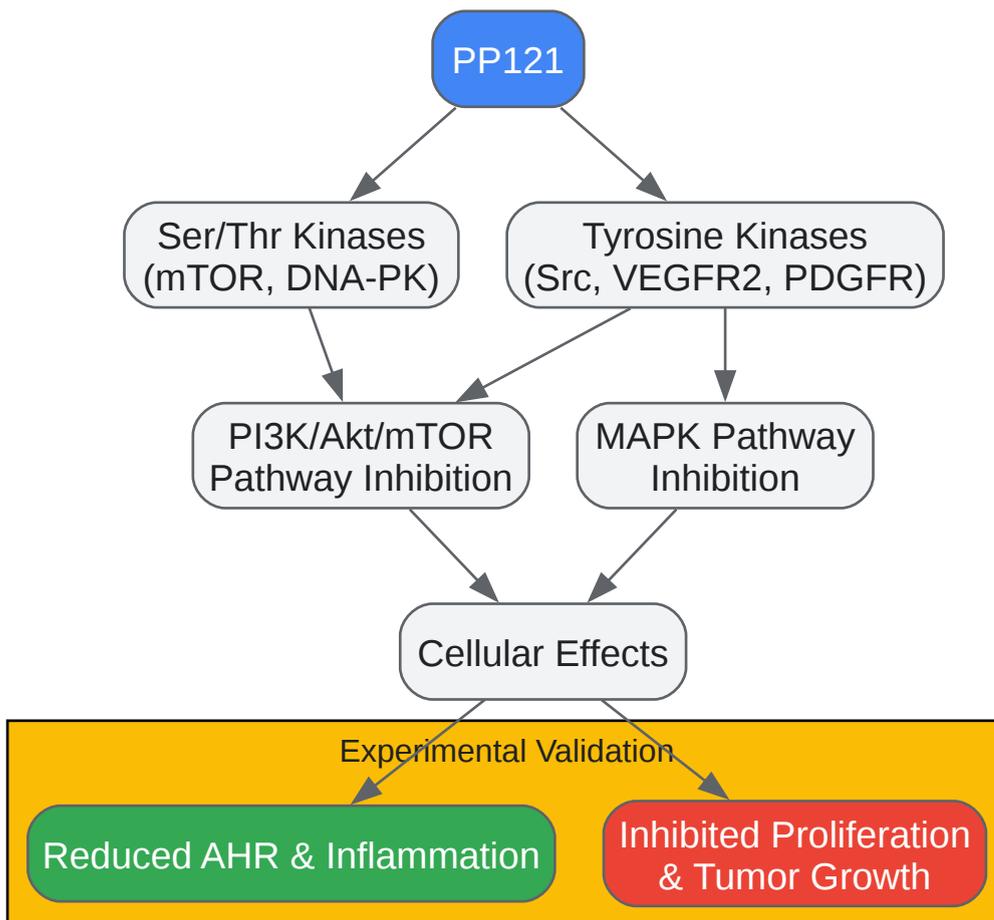
This study investigated **PP121**'s effects on non-small cell lung cancer (NSCLC) cell lines and patient-derived organoids.

- **Cell Culture:** NSCLC cell lines (adenocarcinoma NCI-H1975 and squamous cell carcinoma NCI-H2170) were cultured in RPMI-1640 medium with 10% FBS.
- **Co-culture Model:** NSCLC cells were co-cultured with healthy human astrocytes to model the brain metastasis microenvironment.
- **Proliferation Assay:** Cell viability after 48 hours of **PP121** treatment (500 nM, 1 μ M, 5 μ M, 10 μ M) was assessed using crystal violet staining.
- **Patient-Derived Xenograft Organoids (PDXOs):** Organoids from lung SCC and ADC patients were treated with a dose range of **PP121** (0.0078 - 2 μ M) for 5 days. Viability was measured using the CellTiter-Glo Luminescent assay.

- **Western Blot Analysis:** Cells were treated with **PP121** or DMSO control for 3 hours. Protein lysates were analyzed for levels of p-Akt, Akt, p-RPS6, and RPS6 to confirm pathway inhibition.

PP121 Mechanism of Action and Workflow

PP121 exerts its effects by simultaneously inhibiting key tyrosine kinases and phosphoinositide kinases. The following diagram illustrates its primary targets and the consequent downstream effects that have been validated in experimental models.



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Key Research Implications

PP121's multi-targeted mechanism is a significant advantage in overcoming drug resistance common with single-target kinase inhibitors [2]. Its efficacy in relaxing airway smooth muscle and reducing inflammation supports its potential in **asthma therapy**, particularly where current bronchodilators fail [1]. Additionally, activity in NSCLC models with EGFR mutations and MET amplifications highlights potential for treating **therapy-resistant cancers** [2].

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References

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